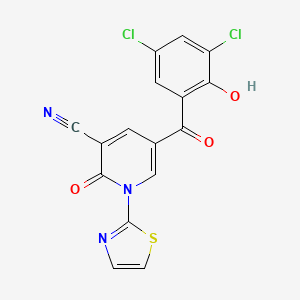
5-(3,5-Dichloro-2-hydroxy-benzoyl)-2-oxo-1-thiazol-2-yl-1,2-dihydro-pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-dichloro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a dichlorohydroxybenzoyl moiety, a thiazole ring, and a dihydropyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dichloro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Construction of the Dihydropyridine Core: The dihydropyridine core can be formed via the Hantzsch dihydropyridine synthesis, which involves the reaction of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.
Introduction of the Dichlorohydroxybenzoyl Moiety: The dichlorohydroxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 3,5-dichloro-2-hydroxybenzoic acid and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(3,5-dichloro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes, interaction with DNA or RNA, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
5-(3,5-dichloro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the thiazole ring, which may affect its chemical and biological properties.
5-(3,5-dichloro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group, which may influence its reactivity and interactions.
Uniqueness
The presence of the thiazole ring and the carbonitrile group in 5-(3,5-dichloro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile distinguishes it from similar compounds. These functional groups contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for research and development.
特性
分子式 |
C16H7Cl2N3O3S |
|---|---|
分子量 |
392.2 g/mol |
IUPAC名 |
5-(3,5-dichloro-2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H7Cl2N3O3S/c17-10-4-11(14(23)12(18)5-10)13(22)9-3-8(6-19)15(24)21(7-9)16-20-1-2-25-16/h1-5,7,23H |
InChIキー |
BGAAJYSKWAWJGH-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)N2C=C(C=C(C2=O)C#N)C(=O)C3=C(C(=CC(=C3)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



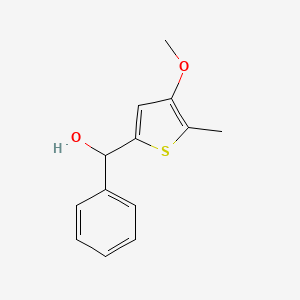
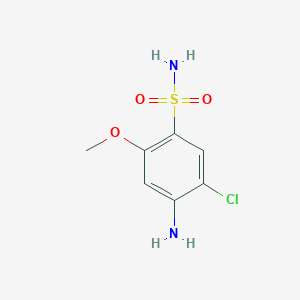
![N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide](/img/structure/B15242935.png)
![4-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15242943.png)

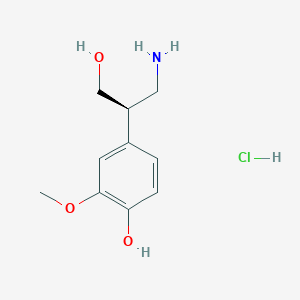
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15242957.png)
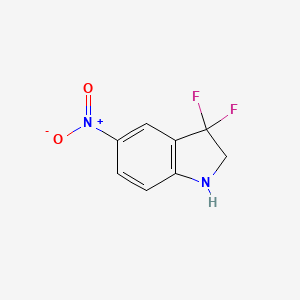
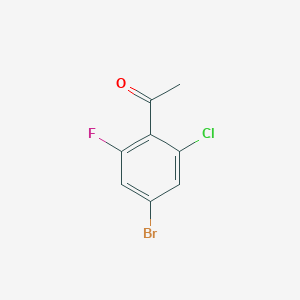
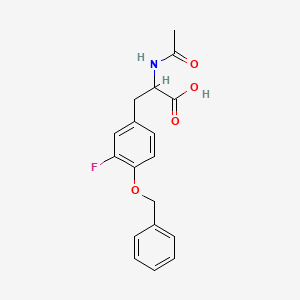
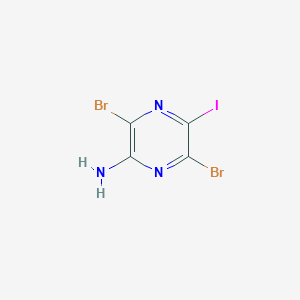

![1-[(Thian-3-yl)amino]propan-2-ol](/img/structure/B15242997.png)
